4,4',4''-Tris(benzoyloxy)trityl bromide chemical properties
4,4',4''-Tris(benzoyloxy)trityl bromide chemical properties
An In-Depth Technical Guide to 4,4',4''-Tris(benzoyloxy)trityl Bromide: Properties, Protocols, and Applications
Introduction
4,4',4''-Tris(benzoyloxy)trityl bromide, commonly abbreviated as TBTrBr, is a specialized chemical reagent of significant interest in the field of organic synthesis, particularly in the demanding synthesis of complex biomolecules such as nucleosides and oligonucleotides.[1][2] Its primary function is to act as a highly selective protecting group for primary hydroxyl (-OH) groups.[3][4] Unlike the conventional trityl (Tr) or dimethoxytrityl (DMTr) groups, which are cleaved under acidic conditions, the tris(benzoyloxy)trityl (TBTr) group possesses the unique and advantageous characteristic of being stable in acidic media but readily removable under mild basic conditions.[3][4] This orthogonal reactivity profile provides chemists with a powerful tool for intricate multi-step syntheses where differential protection and deprotection strategies are paramount.
This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive overview of the chemical properties, reactivity, and practical applications of TBTrBr, providing researchers and drug development professionals with the technical insights required for its successful implementation in the laboratory.
Core Chemical & Physical Properties
The fundamental properties of 4,4',4''-Tris(benzoyloxy)trityl bromide are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 86610-66-4 | [1][2] |
| Molecular Formula | C₄₀H₂₇BrO₆ | [1][2] |
| Molecular Weight | 683.54 g/mol | [1][5] |
| Appearance | Light yellow to brown crystalline powder | [1][2] |
| Melting Point | 187-198 °C | [1][2][5] |
| Boiling Point | 761.8 °C at 760 mmHg | [1][5] |
| Density | 1.377 g/cm³ | [1][5] |
| Solubility | Soluble in organic solvents like methylene chloride and acetone. | [1] |
Chemical Structure and Reactivity Profile
The unique behavior of TBTrBr stems directly from its molecular architecture. The central triphenylmethyl (trityl) core is substituted at the para position of each phenyl ring with a benzoyloxy group. This structure imparts distinct electronic properties that govern its reactivity.
Caption: Structure of the 4,4',4''-Tris(benzoyloxy)trityl cation.
The key to its function lies in the formation of a sterically hindered ether linkage with a primary alcohol. The reaction proceeds via an S_N1-like mechanism where the bromide ion departs, forming a stabilized carbocation. This cation is then readily attacked by the primary hydroxyl group of the substrate.
Causality Behind Reactivity:
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High Selectivity: The bulky nature of the trityl group ensures that it reacts preferentially with the least sterically hindered hydroxyl group available, which is almost always a primary alcohol. This selectivity is a cornerstone of its utility in nucleoside chemistry, where it selectively targets the 5'-hydroxyl group.[3][4]
-
Acid Stability: Unlike conventional trityl groups, the electron-withdrawing nature of the three benzoyloxy ester groups destabilizes the carbocation intermediate that would be formed during acid-catalyzed cleavage. This makes the TBTr ether linkage significantly more resistant to acidic conditions.[6]
-
Base Lability: The ester linkages provide a point of attack for bases. Under alkaline conditions (e.g., sodium hydroxide), the esters are saponified. This hydrolysis alters the electronic properties of the phenyl rings, making the trityl ether susceptible to cleavage and liberating the protected alcohol.[3][4]
Application in Synthesis: Protection of Primary Hydroxyls
The primary application of TBTrBr is the protection of hydroxyl groups, particularly the 5'-OH of nucleosides, a critical step in oligonucleotide synthesis.[3][4][6]
Experimental Protocol: 5'-O-Protection of N-Protected Deoxyadenosine
This protocol describes a self-validating system for the selective protection of a primary hydroxyl group. The high yield and selectivity are hallmarks of this reagent's reliability.
Materials:
-
N⁶-Benzoyl-2'-deoxyadenosine
-
4,4',4''-Tris(benzoyloxy)trityl bromide (TBTrBr)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane solvent system
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N⁶-Benzoyl-2'-deoxyadenosine (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DCM.
-
Reagent Addition: Add triethylamine (1.5 equivalents) to the solution, followed by the portion-wise addition of TBTrBr (1.1 equivalents) at room temperature. The triethylamine acts as an acid scavenger for the HBr generated during the reaction.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. The reaction is typically complete within 2-4 hours. A new, higher R_f spot corresponding to the product should appear, and the starting material spot should diminish.
-
Workup: Once the reaction is complete, quench it by adding a small amount of methanol. Dilute the mixture with DCM and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the 5'-O-[4,4',4''-Tris(benzoyloxy)trityl]-N⁶-benzoyl-2'-deoxyadenosine.
Caption: Workflow for the 5'-O-protection of a nucleoside using TBTrBr.
Deprotection: The Base-Labile Cleavage
The strategic advantage of the TBTr group is its removal under conditions that leave acid-labile groups (like DMTr or silyl ethers) and many base-labile acyl groups intact.
Experimental Protocol: Cleavage of the TBTr Group
Materials:
-
5'-O-TBTr protected nucleoside
-
0.5 M Sodium Hydroxide (NaOH) in aqueous methanol or dioxane
-
Dichloromethane (DCM)
-
Dowex-50 (H⁺ form) resin or equivalent acidic resin
Procedure:
-
Reaction Setup: Dissolve the 5'-O-TBTr protected nucleoside in a suitable solvent like a methanol/dioxane mixture.
-
Base Addition: Add 0.5 M aqueous NaOH solution and stir the mixture at room temperature.
-
Monitoring: The deprotection is rapid, often complete within 10-20 minutes.[3][4] Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization: Carefully neutralize the reaction mixture by adding Dowex-50 (H⁺ form) resin until the pH is neutral. This step is critical to prevent any degradation of the desired product.
-
Workup: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure. The crude product can then be purified further as needed.
Caption: Workflow for the base-catalyzed deprotection of the TBTr group.
Spectroscopic Characterization Data
Proper characterization is essential for verifying the successful protection or deprotection of the target molecule. The table below outlines the expected spectroscopic signatures.
| Spectrum | 4,4',4''-Tris(benzoyloxy)trityl Bromide (TBTrBr) | 5'-O-TBTr Protected Nucleoside |
| ¹H NMR | Complex multiplets in the aromatic region (~7.2-8.2 ppm) corresponding to the protons of the three benzoyloxy groups and the trityl phenyl rings. | In addition to the aromatic signals from the TBTr group, characteristic signals for the nucleoside protons will be present. A significant downfield shift of the 5'-protons is expected upon ether formation. |
| ¹³C NMR | Multiple signals in the aromatic region (125-150 ppm). A characteristic signal for the carbonyl carbons of the ester groups (~165 ppm). Signal for the central quaternary carbon. | Signals corresponding to both the TBTr protecting group and the nucleoside carbon skeleton. The C5' signal will show a characteristic shift. |
| IR (cm⁻¹) | Strong C=O stretching vibration from the ester groups around 1720-1740 cm⁻¹. C-O stretching and aromatic C=C stretching bands. | The strong C=O stretch from the TBTr group will be prominent. Signals from the nucleobase (e.g., N-H, C=O stretches) will also be present. |
| Mass Spec (ESI+) | Does not typically show a molecular ion. Will show a prominent peak for the trityl cation [M-Br]⁺. | Will show the molecular ion [M+H]⁺ or [M+Na]⁺. Fragmentation will include the loss of the TBTr group, showing a peak corresponding to the unprotected nucleoside. |
Safety and Handling
As with any active chemical reagent, proper handling of TBTrBr is essential for laboratory safety.
-
Hazard Identification: Classified as an irritant (Xi).[1][5] It is reported to cause skin irritation (H315) and serious eye irritation (H319).[7] Some sources also list more severe potential hazards, and it should be handled with care.[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles when handling the solid or its solutions.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]
Conclusion
4,4',4''-Tris(benzoyloxy)trityl bromide is a sophisticated protecting group whose value lies in its unique reactivity profile. Its high selectivity for primary hydroxyls, coupled with its pronounced stability to acid and lability to base, grants chemists an exceptional level of control in the synthesis of complex molecules. While primarily celebrated for its role in nucleoside chemistry and oligonucleotide synthesis, the principles governing its reactivity are broadly applicable across organic synthesis. By understanding the causality behind its chemical properties and adhering to validated protocols, researchers can effectively leverage TBTrBr to navigate challenging synthetic pathways and accelerate the development of novel chemical entities.
References
-
4,4',4''-TRIS(BENZOYLOXY)TRITYL BROMIDE Chemical Properties ; LookChem; [Link]
-
Sekine, M., & Hata, T. (1983). 4,4',4''-Tris(benzoyloxy)trityl as a New Type of Base-Labile Group for Protection of Primary Hydroxyl Groups . The Journal of Organic Chemistry, 48(17), 3011–3014; [Link]
-
Sekine, M., Hata, T., et al. (1985). Synthesis of Oligoribonucleotides by Use of 4,4′,4′′-Tris(acyloxy)trityl Groups for Protection . Bulletin of the Chemical Society of Japan, 58(4), 1669-1675; [Link]
-
Novel Chemoenzymatic Protocol for the Synthesis of 3'-O-Dimethoxytrityl-2'-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis ; ResearchGate; [Link]
-
Safety Data Sheet (SDS) ; KR & Europe REACH Regulation; [Link]
-
Kumar, P., et al. (2007). Novel Chemoenzymatic Protocol for the Synthesis of 3'-O-Dimethoxytrityl-2'-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis . Organic Process Research & Development, 11(5), 877–880; [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 4,4',4''-Tris(benzoyloxy)trityl Bromide [Hydroxyl Protecting Agent], 5G | Labscoop [labscoop.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
